molecular formula C18H17NO3 B1268717 ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate CAS No. 27294-08-2

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1268717
CAS No.: 27294-08-2
M. Wt: 295.3 g/mol
InChI Key: DOIDLAVLCKENCM-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate (CAS 27294-08-2) is a substituted indole derivative with a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol. Its structure features:

  • A methoxy group at position 5 of the indole ring.
  • A phenyl group at position 2.
  • An ethyl ester at position 2.

Key physical properties include a melting point of 113.5–114.5°C, a predicted density of 1.202 g/cm³, and a boiling point of 507.6°C (estimated) . The compound’s indole core and functional groups make it a versatile intermediate in medicinal and synthetic chemistry, particularly for derivatization via hydrolysis, acylation, or substitution reactions.

Properties

IUPAC Name

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-18(20)17-16(12-7-5-4-6-8-12)14-11-13(21-2)9-10-15(14)19-17/h4-11,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIDLAVLCKENCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359190
Record name ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27294-08-2
Record name ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains the most widely employed method for constructing the indole core of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate. This two-step process involves hydrazone formation followed by acid-catalyzed cyclization.

Hydrazone Formation

Phenylhydrazine reacts with a substituted ketone precursor to form the hydrazone intermediate. For this compound, the ketone must contain both the 5-methoxy and 3-phenyl substituents. A common starting material is 4-methoxybenzoylacetone, which positions the methoxy group ortho to the reactive carbonyl.

Reaction conditions :

  • Solvent: Ethanol or methanol
  • Temperature: 60–80°C
  • Duration: 4–6 hours

The hydrazone intermediate is typically isolated via filtration or solvent evaporation and characterized using thin-layer chromatography (TLC) to confirm purity.

Cyclization and Esterification

Cyclization of the hydrazone occurs under acidic conditions, facilitated by catalysts such as hydrochloric acid (HCl) or acetic acid. The ester group at the 2-position is introduced either during cyclization via a pre-functionalized hydrazone or through post-cyclization esterification.

Key parameters :

  • Acid concentration: 10–20% (v/v) HCl
  • Temperature: 100–120°C (reflux)
  • Duration: 8–12 hours

The crude product is purified via column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from ethanol, yielding 60–75% pure compound.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity. Continuous flow reactors have replaced batch processes in large-scale production.

Continuous Flow Reactor Design

  • Reactor type : Tubular flow reactor with immobilized acid catalysts
  • Residence time : 30–60 minutes
  • Temperature : 130–150°C
  • Pressure : 2–3 bar

This method reduces side reactions (e.g., demethylation of the methoxy group) and achieves yields exceeding 85%.

Table 1: Lab-Scale vs. Industrial Synthesis Comparison
Parameter Lab-Scale (Batch) Industrial (Flow)
Yield 60–75% 85–90%
Purity ≥95% ≥98%
Reaction Time 8–12 hours 30–60 minutes
Catalyst Recycling Not feasible 90% efficiency

Mechanistic and Optimization Studies

Acid Catalyst Screening

The choice of acid significantly impacts cyclization efficiency:

  • HCl : High reactivity but may cause over-acidification, leading to by-products.
  • Acetic acid : Milder conditions, suitable for heat-sensitive intermediates.
  • Polyphosphoric acid (PPA) : Enhances cyclization rates but complicates purification.
Table 2: Catalyst Performance
Catalyst Yield (%) By-Products (%)
HCl 72 12
Acetic acid 68 8
PPA 78 15

Solvent Optimization

High-boiling solvents like dimethyl sulfoxide (DMSO) improve reaction homogeneity but may induce side reactions. Ethanol remains preferred for its balance of polarity and boiling point.

Structural Characterization

Post-synthesis validation employs multi-spectral techniques:

NMR Spectroscopy

  • 1H NMR : Aromatic protons (δ 6.8–7.9 ppm), methoxy singlet (δ 3.8 ppm), and ethyl ester quartet (δ 4.3 ppm).
  • 13C NMR : Carbonyl carbon (δ 165 ppm), methoxy carbon (δ 55 ppm).

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the planar indole core and spatial arrangement of substituents. The methoxy group adopts a coplanar conformation with the indole ring, minimizing steric hindrance.

Alternative Synthetic Routes

While the Fischer method dominates, exploratory approaches include:

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination couples halogenated indole precursors with phenylboronic acids. This method offers regioselectivity but requires expensive catalysts.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours but faces scalability challenges.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-3-phenyl-1H-indole-2-carboxylate.

    Reduction: Formation of 5-methoxy-3-phenyl-1H-indole-2-carbinol.

    Substitution: Formation of halogenated derivatives at the 2-position of the indole ring.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate has the molecular formula C18H17NO3C_{18}H_{17}NO_3 and features an indole core with specific substituents that enhance its pharmacological potential. The presence of a methoxy group at the 5-position and a phenyl group at the 3-position contributes to its unique chemical reactivity and biological activity.

Scientific Research Applications

This compound has shown promise in several research domains:

Medicinal Chemistry

This compound is studied for its potential therapeutic effects against various diseases. Its derivatives have demonstrated significant biological activities:

Activity Details
Anticancer Inhibitory effects on cancer cell proliferation with GI50 values as low as 44 nM in certain cell lines.
Antiviral Effective against HIV integrase with IC50 values ranging from 0.13 to 6.85 μM .
Antimicrobial Exhibits an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Activity

Recent studies indicate that this compound can inhibit cell proliferation across various cancer types. For example:

Compound Cell Line GI50 (nM)
This compoundA54944
Related Derivative VcA54956
Related Derivative VbA54959

These findings suggest that structural modifications can significantly influence anticancer activity.

Antiviral Activity

The compound's antiviral properties have been evaluated, particularly its ability to inhibit HIV integrase activity effectively. This positions it as a potential candidate for further development in antiviral therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been confirmed against various pathogens, showcasing its potential as a new antimicrobial agent in the face of rising antibiotic resistance.

Case Studies and Research Findings

Several key studies have illustrated the compound's applications:

Antiproliferative Studies

Research indicates that specific substitutions on the indole ring enhance antiproliferative activity against cancer cell lines, suggesting a structure–activity relationship that could guide future drug development.

Antimicrobial Efficacy

Another study highlighted the compound's effectiveness against MRSA and other bacterial strains, emphasizing its importance in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and phenyl groups enhance its binding affinity and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate with analogs differing in substituents at positions 3, 5, or 2 of the indole ring. Key differences in synthesis, physical properties, and reactivity are highlighted.

Table 1: Structural and Physical Property Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 5-OCH₃, 3-Ph, 2-COOEt 295.33 113.5–114.5
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate 5-Cl, 3-COCH₂CH₃, 2-COOEt 295.75 Not reported
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate 5-OCH₃, 3-CH₃, 2-COOEt 249.29 Not reported
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 5-F, 3-I, 2-COOEt 333.10 Not reported
Methyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate 5-OCH₃, 3-COCH₃, 2-COOMe 247.0 187–189
5-Fluoro-N-(4-benzoylphenyl)-1H-indole-2-carboxamide 5-F, 2-CONH(PhCOPh) 359.12 249–250

Key Observations

Substituent Effects on Melting Points

  • Electron-withdrawing groups (e.g., fluoro or chloro ) increase melting points due to enhanced intermolecular interactions. For example, the 5-fluoro carboxamide derivative melts at 249–250°C , significantly higher than the methoxy-substituted target compound (113.5–114.5°C ) .
  • Bulky groups (e.g., phenyl at position 3) reduce crystallinity compared to smaller substituents like methyl .

Synthetic Methodologies

  • Acylation : Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate is synthesized via Friedel-Crafts acylation using propionyl chloride and AlCl₃ .
  • Reduction : Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is prepared by reducing an acetylated precursor with triethylsilane and trifluoroacetic acid .
  • Ester Hydrolysis : Ethyl esters (e.g., the target compound) can be hydrolyzed to carboxylic acids under basic conditions, as demonstrated for ethyl indole-2-carboxylate derivatives .

Position 5: Methoxy groups act as electron donors, directing electrophiles to positions 4 or 6 of the indole ring. In contrast, electron-withdrawing groups (e.g., fluoro) deactivate the ring . Position 2: Ethyl esters are more hydrolytically stable than methyl esters, as seen in the slower saponification of ethyl vs. methyl 5-methoxyindole-2-carboxylates .

Biological Activity

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H17NO3C_{18}H_{17}NO_3 and features an indole core structure that is known for its wide range of biological activities. The presence of the methoxy group and the phenyl substituent enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

  • Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for various receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : The compound is known to modulate several biochemical pathways, which may contribute to its anticancer, antiviral, and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : It has shown promising antiproliferative effects against various cancer cell lines. For instance, related indole derivatives demonstrated GI50 values as low as 44 nM in some cases, indicating potent activity against cancer cells .
CompoundCell LineGI50 (nM)
VaA54944
VcA54956
VbA54959

These findings suggest that structural modifications on the indole moiety significantly influence anticancer activity.

Antiviral Activity

This compound has also been evaluated for antiviral properties:

  • HIV Inhibition : Some derivatives have been shown to inhibit HIV integrase activity effectively, with IC50 values ranging from 0.13 to 6.85 μM, indicating a strong potential for further development as antiviral agents .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : It has been reported to have an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs:

  • Antiproliferative Studies : A study demonstrated that specific substitutions on the indole ring led to enhanced antiproliferative activity against cancer cell lines, suggesting a structure–activity relationship that could guide future drug development .
  • Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against MRSA and other bacterial strains, emphasizing its importance in addressing antibiotic resistance issues .

Q & A

What synthetic routes are available for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, and how are critical reaction parameters optimized?

The compound can be synthesized via condensation reactions involving ethyl indole-2-carboxylate derivatives and appropriately substituted phenyl groups. For example, sodium ethoxide-mediated reactions in DMSO or DMF at reflux temperatures (150–190°C) are common, with purification via column chromatography using cyclohexane/ethyl acetate gradients . Key parameters include:

  • Catalyst selection : Sodium ethoxide enhances nucleophilic substitution.
  • Solvent choice : High-boiling solvents (e.g., DMSO) facilitate prolonged reflux.
  • Reaction monitoring : TLC (Rf values) and NMR tracking ensure intermediate formation.

How are intermediates like 3-formylindole-2-carboxylates characterized during synthesis?

Intermediates are characterized using multi-spectral analysis:

  • 1H/13C-NMR : Assignments of aromatic protons (δ 7.0–8.8 ppm) and carbonyl carbons (δ ~160–190 ppm) confirm regiochemistry .
  • IR spectroscopy : Stretching bands (e.g., C=O at ~1660–1670 cm⁻¹) validate ester and amide functionalities .
  • Mass spectrometry : HRMS (e.g., ESI+) confirms molecular ions (e.g., [M+H]⁺) with <5 ppm deviation .

What chromatographic methods are effective for purifying this compound?

  • Normal-phase chromatography : Cyclohexane/ethyl acetate (70:30 to 85:15) resolves polar by-products .
  • Gradient optimization : Increasing ethyl acetate percentage improves separation of methoxy-substituted derivatives.
  • Alternative methods : Preparative HPLC with C18 columns and acetonitrile/water gradients is used for challenging separations .

How can discrepancies in NMR data for structural confirmation be resolved?

  • 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to distinguish regioisomers .
  • Variable-temperature NMR : Resolves broadening caused by tautomerism or rotamers .
  • Deuterated solvent screening : CDCl3 vs. DMSO-d6 may shift NH proton signals, aiding assignment .

What challenges arise in crystallographic structure determination using SHELX?

  • Twinned crystals : SHELXL’s twin refinement handles pseudo-merohedral twinning .
  • Disorder modeling : Partial occupancy of methoxy/phenyl groups requires constraints .
  • High-resolution data : SHELXE improves phase determination for small-molecule crystals .

How does DFT computational modeling aid in understanding electronic properties?

  • HOMO-LUMO analysis : Predicts reactivity sites (e.g., electron-rich indole ring) .
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic regions for functionalization .
  • Conformational stability : Calculates energy minima for rotamers of the ester group .

What factors control regioselectivity during indole functionalization?

  • Electronic effects : Electron-donating methoxy groups direct electrophiles to the C3 position .
  • Steric hindrance : Bulky phenyl groups at C3 limit substitution at adjacent positions .
  • Catalytic systems : ZnBr2 or CuI catalysts promote specific pathways (e.g., Friedel-Crafts alkylation) .

How are polymorphic forms of the compound identified and characterized?

  • PXRD : Distinguishes crystalline phases via unique diffraction patterns .
  • DSC/TGA : Melting point variations and thermal stability differences confirm polymorphism .
  • Solvent screening : Recrystallization from DMF/acetic acid vs. ethanol yields distinct forms .

What mechanistic insights explain by-product formation during synthesis?

  • Competitive pathways : Over-refluxing in DMSO may lead to demethylation of methoxy groups .
  • Oxidative coupling : Trace oxygen generates dimeric by-products, detectable via HRMS .
  • Acid catalysis : Uncontrolled protonation in NaOEt-mediated reactions promotes decarboxylation .

What methodologies assess the compound’s potential bioactivity in medicinal chemistry?

  • Enzyme inhibition assays : Tests against phospholipase A2 or kinases using fluorescence-based protocols .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate IC50 values .
  • Molecular docking : AutoDock/Vina predicts binding affinities to target proteins (e.g., Pks13) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
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ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

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